molecular formula C17H17NOS B4836531 Biphenyl-4-yl(morpholin-4-yl)methanethione

Biphenyl-4-yl(morpholin-4-yl)methanethione

Cat. No.: B4836531
M. Wt: 283.4 g/mol
InChI Key: UFOJHOBTUJFOEG-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(morpholin-4-yl)methanethione is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science. This compound features a biphenyl group attached to a morpholine ring via a methanethione linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(morpholin-4-yl)methanethione typically involves the reaction of biphenyl-4-ylmethanethione with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(morpholin-4-yl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(morpholin-4-yl)methanethione involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of monoacylglycerol lipase and fatty acid amide hydrolase, which are involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can have various physiological effects, including pain relief and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl(morpholin-4-yl)methanethione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its biphenyl group provides a rigid and planar structure, while the morpholine ring offers flexibility and the potential for hydrogen bonding interactions. These properties make it a versatile compound for various applications.

Properties

IUPAC Name

morpholin-4-yl-(4-phenylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c20-17(18-10-12-19-13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJHOBTUJFOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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